Lipophilicity Shift: Quantified logP and logD Comparison Against the Des-Isopropyl Analog
The N-isopropyl substituent produces a dramatic increase in calculated lipophilicity compared to the unsubstituted piperidine analog. The target compound has a calculated logP of 1.45 and a logD of -1.60 , whereas N-(piperidin-4-yl)cyclopropanecarboxamide has a calculated ACD/LogP of -0.48 and a logD (pH 5.5) of -3.12 . This ΔlogP of +1.93 represents a shift from a compound that violates typical drug-like lipophilicity minimum thresholds to one that occupies a favorable intermediate range, predicting enhanced passive membrane permeability and oral absorption potential.
| Evidence Dimension | Lipophilicity – calculated logP |
|---|---|
| Target Compound Data | logP = 1.45; logD = -1.60 (ChemDiv calculated) |
| Comparator Or Baseline | N-(piperidin-4-yl)cyclopropanecarboxamide (CAS 836685-68-8): logP = -0.48; logD (pH 5.5) = -3.12 (ACD/Labs calculated) |
| Quantified Difference | ΔlogP = +1.93 (target is substantially more lipophilic); ΔlogD ≈ +1.5 (pH-dependent) |
| Conditions | In silico calculation; ChemDiv platform vs. ACD/Labs algorithm; pH 5.5 for logD |
Why This Matters
Researchers requiring cell-permeable screening compounds should prioritize the N-isopropyl derivative because its logP of 1.45 is within the optimal range (1–3) for passive membrane permeability, whereas the des-isopropyl analog (logP -0.48) is predicted to be poorly permeable and may yield false negatives in cell-based assays.
